
isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, similar compounds are often synthesized through various methods such as the reaction of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed . Another common method involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Scientific Research Applications
Sustainable Chromatography Solutions
A study led by Florence M. Chardon et al. (2014) developed a three-component solvent system, including isopropyl acetate, for sustainable chromatography. This system offers an eco-friendly solution for the chromatographic separation of a wide range of compounds, eliminating the need for harmful chlorinated solvents and marking a significant step forward in sustainable drug discovery efforts (Chardon et al., 2014).
Cardiovascular Protection
Research by Khdhiri Emna et al. (2020) focused on the protective effects of a new molecule against cardiac remodeling in myocardial infarction induced by isoproterenol in rats. Their findings highlight the potential of specific compounds in preventing thrombosis and improving cardiovascular health, showcasing the importance of these molecules in therapeutic applications (Emna et al., 2020).
Chemical Synthesis and Catalysis
The work by L. Fu et al. (2018) on the rhodium-catalyzed formation of tertiary alcohols from donor/acceptor carbenes and esters demonstrates the synthetic utility of such reactions in producing compounds with significant stereoselectivity. This research underscores the importance of catalytic systems in facilitating efficient and selective chemical transformations (Fu et al., 2018).
Novel Synthetic Pathways
Xia Song et al. (2018) developed a novel synthesis approach for diversely functionalized 2H-chromenes, highlighting the versatility and potential of these compounds in various applications. The study showcases innovative methods in organic synthesis, providing new pathways for the creation of complex molecules (Song et al., 2018).
Environmental and Biodegradation Studies
Yunfu. Sun and J. Pignatello (1993) explored the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes, contributing to our understanding of environmental remediation techniques. This work is crucial for developing strategies to mitigate pollution and enhance the biodegradation of hazardous substances (Sun & Pignatello, 1993).
Future Directions
properties
IUPAC Name |
propan-2-yl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12(2)25-19(22)11-24-16-8-5-14-9-17(20(23)26-18(14)10-16)13-3-6-15(21)7-4-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARHDIQKCJUSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2756178.png)
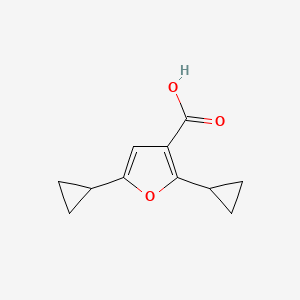
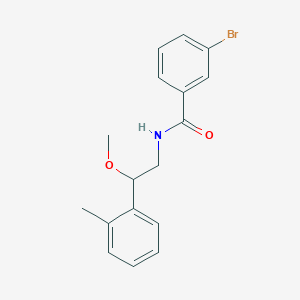

![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B2756184.png)
![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2756185.png)
![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride](/img/structure/B2756189.png)
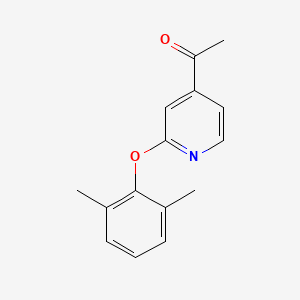
![3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2756194.png)
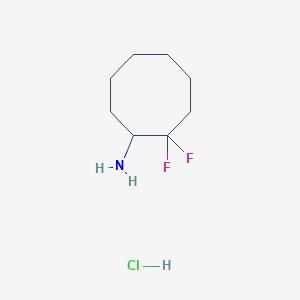
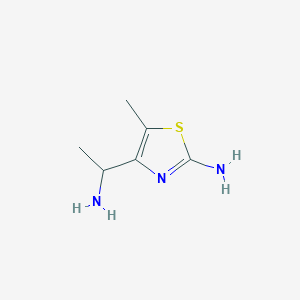
![4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2756198.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2756199.png)